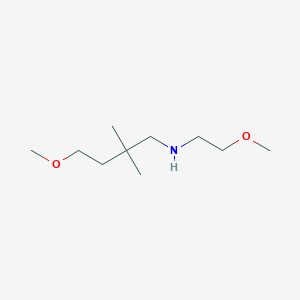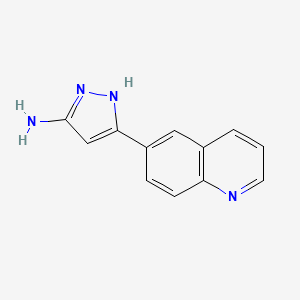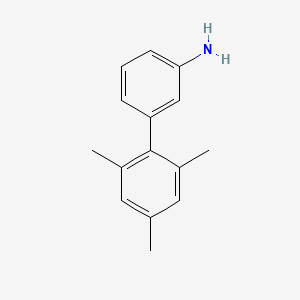![molecular formula C10H14N2O2S B13626104 N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide](/img/structure/B13626104.png)
N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide is a chemical compound with a unique structure that includes a cyclopropane ring attached to a sulfonamide group and an aminomethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide typically involves the reaction of 3-(aminomethyl)aniline with cyclopropanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide can be compared with other sulfonamide derivatives and cyclopropane-containing compounds:
Sulfonamide Derivatives: Similar compounds include sulfanilamide and sulfamethoxazole, which are well-known for their antimicrobial properties. This compound is unique due to the presence of the cyclopropane ring, which can impart different biological activities.
Cyclopropane-Containing Compounds: Compounds like cyclopropane carboxylic acid and cyclopropane sulfonic acid share the cyclopropane ring structure. The combination of the cyclopropane ring with the sulfonamide group in this compound makes it distinct and potentially more versatile in its applications.
Conclusion
This compound is a compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in diverse chemical reactions and exhibit a range of biological activities. Ongoing research continues to uncover its full potential and applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C10H14N2O2S |
|---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide |
InChI |
InChI=1S/C10H14N2O2S/c11-7-8-2-1-3-9(6-8)12-15(13,14)10-4-5-10/h1-3,6,10,12H,4-5,7,11H2 |
InChI Key |
DYEYIZBAYIINMI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CC=CC(=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-ethylpentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-amine](/img/structure/B13626029.png)




![1-{5,8-Diazaspiro[3.5]nonan-8-yl}ethan-1-onehydrochloride](/img/structure/B13626069.png)



![2'-Fluoro-[3,3'-bipyridine]-5-carbaldehyde](/img/structure/B13626094.png)



